2-(1H-Imidazol-5-yl)-3-methylmorpholine
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Overview
Description
2-(1H-Imidazol-5-yl)-3-methylmorpholine is a heterocyclic compound that features both an imidazole and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-5-yl)-3-methylmorpholine typically involves the formation of the imidazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal triflates, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-5-yl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-5-yl)-3-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-5-yl)-3-methylmorpholine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the morpholine ring can interact with biological membranes, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with only the imidazole ring.
Morpholine: A compound with only the morpholine ring.
2-(1H-Imidazol-1-yl)ethanol: A compound with an imidazole ring and an ethanol group.
Uniqueness
2-(1H-Imidazol-5-yl)-3-methylmorpholine is unique due to the presence of both the imidazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-3-methylmorpholine |
InChI |
InChI=1S/C8H13N3O/c1-6-8(12-3-2-10-6)7-4-9-5-11-7/h4-6,8,10H,2-3H2,1H3,(H,9,11) |
InChI Key |
FSBAWJHRZUWELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1)C2=CN=CN2 |
Origin of Product |
United States |
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